molecular formula C11H10N4O B1417723 2-(4-Pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidin-4-ol CAS No. 1220031-00-4

2-(4-Pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidin-4-ol

Cat. No. B1417723
M. Wt: 214.22 g/mol
InChI Key: ZWOBFJBNDQOYQI-UHFFFAOYSA-N
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Description

The compound seems to be a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

There are various methods to synthesize pyridine derivatives. For example, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of pyridine derivatives can be quite diverse. For example, a compound called 4-(Pyridin-2-yl)benzaldehyde has a molecular formula of CHNO, an average mass of 183.206 Da, and a monoisotopic mass of 183.068420 Da .


Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions. For instance, a photochemical method for the functionalization of pyridines with radicals derived from allylic C–H bonds has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can also vary. For instance, a compound called 4-(4-Pyridinyl)thiazole-2-thiol has a molecular weight of 194.3 g/mol, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 .

Scientific Research Applications

Pharmaceutical Scaffolding

2-(4-Pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidin-4-ol and its derivatives serve as key scaffolds in pharmaceutical research. For instance, azaoxindoles, which are related to this compound, have been explored for various pharmaceutical applications due to their unique structural properties (Cheung, Harris, & Lackey, 2001).

Antiviral Activity

Certain derivatives of this compound show promise in antiviral applications. For example, carbocyclic analogues of 7-deazaguanosine, derived from similar pyrimidin-4-ones, exhibited inhibitory activities against HSV1 and HSV2 in cell cultures (Legraverend, Ngongo-Tekam, Bisagni, & Zerial, 1985).

Kinase Research

These compounds have also been applied in kinase research, providing a novel scaffold for the study of kinases (Southwick, Madhav, & Fitzgerald, 1969).

Diabetes Treatment Research

In diabetes research, certain pyrrolo[2,3-d]pyrimidines have been identified as agonists for G protein-coupled receptor 119, a potential target for type 2 diabetes treatment (Katamreddy et al., 2012).

Cognitive Disorders Research

For cognitive disorders, specific derivatives have shown potential as inhibitors of PDE9A, which could aid in the treatment of such conditions (Verhoest et al., 2012).

Antimicrobial Activity

Some new pyrrolo[2,3-d]pyrimidin-4-ones synthesized using green chemistry methods exhibit promising antimicrobial properties, highlighting their potential in combating infectious diseases (Davoodnia et al., 2010).

Antitumor Agents

These compounds have been studied as antitumor agents. A series of pyrrolo[2,3-d]pyrimidines designed as nonclassical antifolates showed potential in targeting both thymidylate and purine nucleotide biosynthesis, indicating their efficacy in cancer treatment (Liu et al., 2015).

Antimicrobial and Antiviral Agents

A series of pyrrolo[2,3-d]pyrimidine derivatives exhibited antimicrobial and antiviral activities, including activity against Newcastle disease, underscoring their potential as broad-spectrum therapeutic agents (Hilmy et al., 2021).

Safety And Hazards

The safety and hazards associated with pyridine derivatives depend on their specific structure. For example, 2,4,6-Tris(4-pyridyl)pyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

2-pyridin-4-yl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c16-11-8-5-13-6-9(8)14-10(15-11)7-1-3-12-4-2-7/h1-4,13H,5-6H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOBFJBNDQOYQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)N=C(NC2=O)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidin-4-ol

CAS RN

1220031-00-4
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220031-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidin-4-ol
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2-(4-Pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidin-4-ol
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2-(4-Pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidin-4-ol
Reactant of Route 5
2-(4-Pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidin-4-ol
Reactant of Route 6
2-(4-Pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidin-4-ol

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